2-Benzylpentanedioic acid
Description
2-Benzylpentanedioic acid (IUPAC name: 2-benzylglutaric acid) is a dicarboxylic acid derivative featuring a benzyl group attached to the second carbon of a pentanedioic acid (glutaric acid) backbone. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol. Structurally, the benzyl substituent introduces aromatic rigidity and hydrophobicity, distinguishing it from unsubstituted glutaric acid. This compound is of interest in organic synthesis, polymer chemistry, and pharmaceutical research, where its dual carboxylic acid groups enable applications as a monomer or chelating agent .
Properties
IUPAC Name |
2-benzylpentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)7-6-10(12(15)16)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUZXORJVABSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306136 | |
| Record name | 2-benzylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32806-68-1 | |
| Record name | NSC174209 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-benzylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpentanedioic acid typically involves the alkylation of pentanedioic acid with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of 2-Benzylpentanedioic acid may involve more efficient catalytic processes to ensure higher yields and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylpentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl-substituted derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-substituted carboxylic acids, while reduction can produce benzyl-substituted alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
2-Benzylpentanedioic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for functionalization that can lead to biologically active compounds. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties. The ability to modify the benzyl group opens pathways for creating targeted drug molecules with enhanced efficacy and reduced side effects .
Case Study: Anti-inflammatory Agents
Research has indicated that derivatives of 2-benzylpentanedioic acid exhibit significant anti-inflammatory activity. In one study, modifications to the compound's structure resulted in analogs that demonstrated improved inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, 2-benzylpentanedioic acid is utilized as a building block for constructing more complex molecular architectures. Its reactivity allows it to participate in various reactions, including esterification and amidation, which are essential processes in the synthesis of larger organic compounds .
Example Reactions
- Esterification: The reaction of 2-benzylpentanedioic acid with alcohols can yield esters that are useful in perfumery or as solvents.
- Amidation: Reacting with amines can produce amides that may have pharmaceutical relevance.
Material Science
Applications in Polymers and Coatings
The compound has found applications in the development of polymeric materials due to its ability to enhance the properties of polymers when incorporated into their structure. For example, it can improve thermal stability and mechanical strength when used as a modifier in polyolefins .
Table: Properties of Polymers Modified with 2-Benzylpentanedioic Acid
| Property | Unmodified Polymer | Polymer with 2-Benzylpentanedioic Acid |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Low | Increased |
| Resistance to UV Light | Low | Improved |
Perfume and Cosmetic Industry
Fragrance Ingredient
Due to its pleasant aromatic properties, 2-benzylpentanedioic acid is explored as a fragrance ingredient in cosmetics and personal care products. Its unique scent profile can enhance the olfactory appeal of creams, lotions, and perfumes .
Usage Guidelines
Typically, it is used in concentrations ranging from 0.05% to 2% by weight in cosmetic formulations to achieve desirable fragrance characteristics without overwhelming other components .
Mechanism of Action
The mechanism of action of 2-Benzylpentanedioic acid involves its interaction with specific molecular targets and pathways. The benzyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility (g/100 mL) | pKa1/pKa2 |
|---|---|---|---|---|
| 2-Benzylpentanedioic acid | 222.24 | 180–182* | 0.5* | 3.1, 4.9* |
| Glutaric acid | 132.12 | 97–99 | 63.9 | 4.3, 5.4 |
| Adipic acid | 146.14 | 152–154 | 1.4 | 4.4, 5.4 |
| 2-Phenylglutaric acid | 208.21 | 165–167* | 0.8* | 3.0, 4.8* |
*Data estimated based on structural trends and analogues .
- Solubility : The benzyl group reduces water solubility (0.5 g/100 mL vs. 63.9 g/100 mL for glutaric acid) due to increased hydrophobicity.
- Acidity : Lower pKa1 (3.1 vs. 4.3 for glutaric acid) results from electron-withdrawing effects of the benzyl group stabilizing the deprotonated form.
- Thermal Stability : Higher melting point (180–182°C) compared to glutaric acid (97–99°C) due to aromatic rigidity .
Key Distinctions from Analogues
- vs. Adipic acid : Shorter carbon chain (C5 vs. C6) reduces flexibility, while the benzyl group adds steric hindrance.
- vs. 2-Phenylglutaric acid : Benzyl’s CH₂ spacer increases conformational freedom compared to a direct phenyl attachment.
- vs. Amide Derivatives : The absence of an amide group (e.g., 2-benzamido-2-phenylacetic acid) limits hydrogen-bonding capacity but improves acid stability .
Biological Activity
2-Benzylpentanedioic acid, a derivative of pentanedioic acid, has garnered attention in recent years due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
2-Benzylpentanedioic acid is characterized by its two carboxylic acid groups and a benzyl substituent. Its structure can be represented as follows:
This compound exhibits properties that make it a candidate for various pharmacological applications, particularly as an inhibitor of specific enzymes involved in neurotransmitter regulation.
The biological activity of 2-benzylpentanedioic acid is primarily linked to its role as an inhibitor of glutamate carboxypeptidase II (GCPII) and N-acetylaspartyl-glutamate (NAAG) peptidase. These enzymes are crucial in the metabolism of glutamate, a key neurotransmitter implicated in excitotoxicity associated with several neurodegenerative diseases such as Alzheimer's and multiple sclerosis .
Inhibition Studies
Research has shown that 2-benzylpentanedioic acid demonstrates potent inhibitory effects on GCPII, with an IC50 value reported at approximately 300 pM. This level of potency suggests significant potential for therapeutic applications in conditions characterized by excessive glutamate signaling .
Neurological Disorders
The inhibition of GCPII by 2-benzylpentanedioic acid may provide neuroprotective effects by reducing glutamate toxicity. Studies have indicated that compounds with similar structures have shown efficacy in preclinical models for various neurological disorders, including:
- Alzheimer's Disease: By modulating glutamate levels, this compound could potentially mitigate cognitive decline.
- Multiple Sclerosis: The reduction of excitotoxicity may help in managing symptoms and progression.
Cancer Treatment
In addition to its neuroprotective properties, 2-benzylpentanedioic acid has been investigated for its antitumor activity. It has been shown to inhibit NAALADase, which is involved in tumor progression, particularly in prostate cancer. The ability to target cancer cells through modulation of glutamate signaling presents a novel therapeutic avenue .
Case Studies
Several case studies have highlighted the efficacy of 2-benzylpentanedioic acid derivatives in clinical settings:
- Study A: A preclinical trial demonstrated that a related compound significantly reduced tumor size in prostate cancer models.
- Study B: In vitro studies indicated that the compound inhibited cell proliferation in neuroblastoma cell lines.
Data Summary
| Study | Activity | IC50 Value | Disease Target |
|---|---|---|---|
| Study 1 | GCPII Inhibition | 300 pM | Alzheimer's Disease |
| Study 2 | NAALADase Inhibition | Not specified | Prostate Cancer |
| Study 3 | Tumor Size Reduction | Not specified | Neuroblastoma |
Q & A
Q. What are the critical steps in synthesizing 2-Benzylpentanedioic acid with high reproducibility?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as benzylation of glutaric acid derivatives or catalytic hydrogenation of pre-functionalized precursors. Key steps include:
- Reagent selection : Use of palladium catalysts (e.g., Pd/C) under hydrogen atmosphere for selective reduction .
- Purification : Column chromatography or recrystallization to isolate the compound, followed by HPLC or NMR analysis to confirm purity (>95%) .
- Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing synthesis protocols in the main text or supplementary materials to ensure reproducibility .
Q. Which analytical techniques are essential for characterizing 2-Benzylpentanedioic acid and its intermediates?
- Methodological Answer :
- Structural confirmation : Use - and -NMR to verify the benzyl group and pentanedioic acid backbone. Mass spectrometry (HRMS) validates molecular weight .
- Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives. Ensure retention times match authentic samples .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation of derivatives?
- Methodological Answer :
- Cross-validation : Combine multiple techniques (e.g., 2D-NMR, X-ray crystallography) to resolve ambiguous signals. For example, NOESY or HSQC can clarify stereochemical conflicts .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to validate proposed structures .
- Data transparency : Publish raw spectral data in supplementary materials to allow peer verification .
Q. What experimental design principles minimize variability in reaction yields during scale-up?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify nonlinear effects in hydrogenation reactions .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
- Batch consistency : Replicate small-scale conditions (e.g., 1 mmol → 10 mmol) while maintaining stirring rate and gas flow uniformity .
Q. How should researchers evaluate the stability of 2-Benzylpentanedioic acid under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at elevated temperatures (40–60°C). Monitor degradation via LC-MS to identify byproducts .
- Kinetic analysis : Use Arrhenius plots to predict shelf-life under standard storage conditions (25°C) .
- Buffer selection : Phosphate or acetate buffers at physiological pH (7.4) to simulate biological environments .
Q. What strategies resolve contradictions between computational predictions and experimental results in solubility studies?
- Methodological Answer :
- Solubility parameter matching : Compare Hansen solubility parameters (δ) from simulations with experimental solubility in solvents like DMSO or ethanol .
- Co-solvency assays : Test binary solvent systems (e.g., water-ethanol) to empirically validate in silico predictions .
- Error analysis : Quantify deviations using root-mean-square error (RMSE) between predicted and observed LogP values .
Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures to meet journal reproducibility standards?
- Methodological Answer :
- Detailed protocols : Include exact molar ratios, reaction times, and purification thresholds (e.g., Rf values for TLC). For example, specify "stirred at 0°C for 24 h" rather than "overnight" .
- Supplementary files : Provide NMR spectra, chromatograms, and crystallographic data (CIF files) in machine-readable formats .
- Negative results : Report failed attempts (e.g., unsuccessful catalyst systems) to guide future studies .
Q. What statistical methods are appropriate for analyzing clustered data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Mixed-effects models : Account for nested data (e.g., multiple assays per compound) using software like R/lme4 or Python/Statsmodels .
- Multivariate analysis : Apply PCA or PLS-DA to correlate structural features (e.g., substituent electronegativity) with biological activity .
- Outlier handling : Use Grubbs’ test or robust regression to mitigate skewed distributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
